molecular formula C18H23N3O B5874552 1-[(3-Methoxyphenyl)methyl]-4-[(pyridin-4-YL)methyl]piperazine

1-[(3-Methoxyphenyl)methyl]-4-[(pyridin-4-YL)methyl]piperazine

Cat. No.: B5874552
M. Wt: 297.4 g/mol
InChI Key: OCIROMAOCXVMTH-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-4-[(pyridin-4-YL)methyl]piperazine is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 1-[(3-Methoxyphenyl)methyl]-4-[(pyridin-4-YL)methyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(3-Methoxyphenyl)methyl]-4-[(pyridin-4-YL)methyl]piperazine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]-4-[(pyridin-4-YL)methyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-4-[(pyridin-4-YL)methyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to interact with biological targets . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-[(3-Methoxyphenyl)methyl]-4-[(pyridin-4-YL)methyl]piperazine can be compared with other piperazine derivatives such as:

What sets this compound apart is its unique combination of the methoxyphenyl and pyridinylmethyl groups, which may confer distinct biological activities and pharmacokinetic properties .

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-22-18-4-2-3-17(13-18)15-21-11-9-20(10-12-21)14-16-5-7-19-8-6-16/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIROMAOCXVMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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